N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide
Overview
Description
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H21F3N6O and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.17289380 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Activities
Research has explored the catalytic properties of related compounds in asymmetric transfer hydrogenation of ketones. For instance, compounds featuring pyrazolyl and pyridine moieties have been studied for their ability to catalyze the transfer hydrogenation of ketones, demonstrating the influence of catalyst structure and reaction conditions on their activity (Magubane et al., 2017).
Synthesis of Heterocycles
The compound's framework is conducive to the synthesis of novel heterocyclic structures, offering a pathway to generating diverse polyfunctionalized heterocycles with potential utility in various domains, including medicinal chemistry and materials science. Efficient synthetic routes have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate derivatives via condensation, showcasing the versatility of pyrazole and pyridine-based systems in heterocyclic chemistry (Ghaedi et al., 2015).
Coordination Complexes and Antioxidant Activity
The structural motif of the compound under discussion is amenable to forming coordination complexes with metal ions, which have been investigated for their antioxidant activities. Studies have indicated that pyrazole-acetamide derivatives can engage in coordination with metals to form complexes that exhibit significant antioxidant properties, hinting at potential applications in addressing oxidative stress-related conditions (Chkirate et al., 2019).
Anticancer Agent Development
The pyrazolo[3,4-b]pyridine core has been employed as a scaffold for developing novel anticancer agents. Derivatives synthesized from this core structure have shown promising anticancer activity against various human cancer cell lines, underlining the therapeutic potential of such compounds in oncology (Nagender et al., 2016).
Properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-9-6-14(18(19,20)21)16-12(4)25-27(17(16)22-9)8-15(28)23-10(2)13-7-26(5)24-11(13)3/h6-7,10H,8H2,1-5H3,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFYJTINKFRJJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC(C)C3=CN(N=C3C)C)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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